Pyridine-2,6-bis(thiocarboxylate) is a chemical compound that falls under the category of dithiocarboxylic acids. It is characterized by the presence of two thiocarboxylate groups attached to a pyridine ring at the 2 and 6 positions. This compound is notable for its potential applications in various scientific fields, particularly in coordination chemistry and as a ligand in metal complexation.
Pyridine-2,6-bis(thiocarboxylate) has been synthesized through various methods, including biological processes involving bacteria such as Pseudomonas stutzeri, which can produce related compounds through metabolic pathways . Additionally, synthetic routes have been developed that utilize standard organic chemistry techniques.
Pyridine-2,6-bis(thiocarboxylate) is classified as a heterocyclic organic compound due to its pyridine structure, which contains nitrogen in the aromatic ring. It is also categorized as a thiocarboxylic acid derivative, highlighting its functional groups that include sulfur and carboxylate functionalities.
The synthesis of pyridine-2,6-bis(thiocarboxylate) can be achieved through several methods:
The chemical synthesis typically requires controlled temperature and pH conditions to ensure high yields. Reaction times can vary significantly based on the method employed, ranging from several hours to days.
Pyridine-2,6-bis(thiocarboxylate) features a pyridine ring substituted with two thiocarboxylate groups at the 2 and 6 positions. The molecular formula is C8H8N2O4S2, indicating the presence of two sulfur atoms and two oxygen atoms associated with the carboxylate groups.
This representation highlights the connectivity of the sulfur and carboxylate groups to the pyridine ring.
Pyridine-2,6-bis(thiocarboxylate) can participate in various chemical reactions:
The reactivity of pyridine-2,6-bis(thiocarboxylate) can be influenced by factors such as pH, temperature, and the presence of other reactants or catalysts.
The mechanism by which pyridine-2,6-bis(thiocarboxylate) exerts its effects involves its ability to form complexes with transition metals. This coordination enhances the stability and solubility of metal ions in solution, facilitating various catalytic processes.
Studies have demonstrated that metal complexes formed with pyridine-2,6-bis(thiocarboxylate) exhibit unique electronic properties that can be leveraged for specific applications in organic synthesis and materials development .
Relevant analyses using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide insights into its structural characteristics and confirm its identity .
Pyridine-2,6-bis(thiocarboxylate) has several noteworthy applications:
The biosynthesis of pyridine-2,6-bis(thiocarboxylic acid) (PDTC) in Pseudomonas stutzeri strain KC is governed by the pdt gene cluster, located within a non-essential, spontaneously deletable 170 kb chromosomal region. This locus was identified through comparative genomic analysis of wild-type KC and a spontaneous mutant (CTN1) that lost both PDTC production and carbon tetrachloride transformation capabilities. Cosmids containing this region (e.g., pT31) restored PDTC biosynthesis when introduced into CTN1 or heterologous Pseudomonas hosts, confirming the cluster's sufficiency for PDTC synthesis [1] [4].
The pdt cluster spans approximately 25.7 kb and encodes multiple enzymatic and transport functions. Key components include:
Table 1: Core Genes in the PDTC Biosynthetic Cluster of P. stutzeri KC
Gene | Predicted Function | Essential for PDTC? | Localization |
---|---|---|---|
pdtF | Sulfur transferase homolog | Yes | Cytoplasmic |
pdtG | Sulfur transferase homolog | Yes | Cytoplasmic |
pdtH | Acyladenyltransferase | Yes | Cytoplasmic |
pdtI | Dehydratase/oxidoreductase | Yes | Cytoplasmic |
pdtJ | Dehydratase/oxidoreductase | Yes | Cytoplasmic |
pdtK | Outer membrane transporter | No (required for utilization) | Outer membrane |
pdtE | Inner membrane permease | No (required for utilization) | Inner membrane |
pdtC | Transcriptional activator | Yes (regulatory) | Cytoplasmic |
pdtP | O-methyltransferase | Partial (enhances yield) | Cytoplasmic |
Transposon mutagenesis confirmed that disruptions in pdtFGHIJ abolish PDTC production, while mutations in pdtK or pdtE disrupt iron acquisition from Fe(III):PDTC without blocking biosynthesis. The cluster is absent in most other P. stutzeri genomovars, indicating strain-specific distribution [1] [8].
The AraC/XylS-family transcriptional activator PdtC serves as the master regulator of PDTC biosynthesis. Located divergently from the core pdt operons, PdtC is essential for activating transcription of the biosynthetic genes. Key regulatory mechanisms include:
PDTC biosynthesis is tightly coupled to cellular metal homeostasis, responding to both iron availability and zinc excess:
Physiological studies confirm PDTC enhances iron uptake efficiency by ~20% in P. stutzeri KC and P. putida DSM301 [3] [4] [8].
Zinc-Mediated Repression:
Table 2: Metal Regulation of PDTC Biosynthesis
Regulator/Metal | Effect on PDTC | Mechanism | Growth Conditions |
---|---|---|---|
Iron limitation | Induction | Fur derepression; PdtC activation | Low Fe3+ (<1 µM), aerobic |
Iron sufficiency | Repression | Fur-mediated repression | High Fe3+ (>10 µM) |
Zinc excess | Repression | Putative Zur-mediated repression; enzymatic inhibition | Zn2+ >100 µM, pH <7 |
Copper | Metabolic modulator | Forms redox-active Cu:PDTC complex | Varies by strain |
The pdt cluster exhibits a discontinuous distribution within Pseudomonas, suggesting horizontal gene transfer (HGT) rather than vertical inheritance:
Table 3: Evolutionary Relationships of PDTC Pathway Components
Gene/Protein | Closest Homologs | Identity | Proposed Origin |
---|---|---|---|
MoeZ (PdtF) | Mycobacterium tuberculosis MoeZ | 57% (amino acid) | Actinobacteria |
Nostoc sp. MoeZ | 52% (amino acid) | Cyanobacteria | |
Pseudomonas aeruginosa MoeB | <30% (amino acid) | Proteobacteria | |
PdtC | Pseudomonas aeruginosa AraC regulators | 40–45% (amino acid) | Proteobacteria |
PdtH | Actinobacterial adenylating enzymes | 48% (amino acid) | Actinobacteria |
Concluding Remarks
The biosynthesis and regulation of PDTC in Pseudomonas involve a specialized, horizontally acquired gene cluster under tight transcriptional control by metal availability. The AraC-type regulator PdtC activates biosynthetic genes in response to iron limitation, while zinc excess and iron sufficiency repress the pathway. The mosaic nature of the pdt cluster—combining proteobacterial regulatory elements with actinobacterial sulfur-mobilizing enzymes—exemplifies how environmental bacteria evolve novel metabolic pathways through horizontal gene transfer. Future studies clarifying the biochemical steps in PDTC assembly and the structural basis of PdtC-effector binding will deepen our understanding of this multifunctional metabolite.
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